2-{2-oxabicyclo[2.1.1]hexan-4-yl}acetic acid
Description
2-{2-Oxabicyclo[2.1.1]hexan-4-yl}acetic acid is a bicyclic carboxylic acid featuring a strained 2-oxabicyclo[2.1.1]hexane core with an acetic acid substituent at the 4-position. This structure serves as a bioisostere for ortho-substituted phenyl rings, offering enhanced metabolic stability and tunable physicochemical properties while retaining biological activity . The incorporation of an oxygen atom within the bicyclic scaffold fine-tunes acidity (pKa) and modulates interactions with enzymes, making it valuable in medicinal and agrochemical design .
Properties
IUPAC Name |
2-(2-oxabicyclo[2.1.1]hexan-4-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c8-6(9)3-7-1-5(2-7)10-4-7/h5H,1-4H2,(H,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAQDDZOEHJGCOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(CO2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-oxabicyclo[21One common method involves the intramolecular displacement of a primary alkyl chloride with a tert-butylsulfinamide to form the bicyclic ring system . The reaction conditions often require the use of a strong base and an appropriate solvent to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for 2-{2-oxabicyclo[2.1.1]hexan-4-yl}acetic acid are not well-documented in the literature. large-scale synthesis would likely involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors and other advanced techniques to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-{2-oxabicyclo[2.1.1]hexan-4-yl}acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Bioactive Compound Development
Recent studies have shown that 2-{2-oxabicyclo[2.1.1]hexan-4-yl}acetic acid can be effectively incorporated into various bioactive compounds. For instance, it has been utilized as a structural component in the synthesis of several drugs, including:
- Fluxapyroxad : A fungicide where the incorporation of the bicyclic structure significantly improved water solubility by an order of magnitude compared to its ortho-substituted phenyl counterpart .
- Boscalid : Similar enhancements in solubility and metabolic stability were observed when replacing the phenyl ring with the oxabicyclo structure .
Metabolic Stability
The metabolic stability of compounds featuring this compound has been extensively studied. It was found that:
- In fluxapyroxad, the incorporation of this compound increased metabolic stability (CI int = 35) compared to other analogues .
- For boscalid, the metabolic stability was also enhanced, suggesting that this bicyclic structure can mitigate rapid degradation in biological systems .
Agrochemical Applications
The compound has been validated as a bioisostere for several agrochemicals, showcasing its versatility:
- Fungicides : The transition from traditional aromatic structures to this compound has resulted in improved efficacy against fungal pathogens while maintaining or enhancing solubility and stability .
Case Study 1: Fluxapyroxad
In a comparative study, fluxapyroxad and its oxabicyclo analogue were tested against Fusarium species:
| Compound | MIC (mg/ml) | Efficacy Improvement |
|---|---|---|
| Fluxapyroxad | 0.250 | Baseline |
| Oxabicyclo analogue | 0.250 | Equivalent |
| Carbocyclic analogue | 0.125 | Twofold improvement |
This study demonstrated that the oxabicyclo analogue maintained efficacy while improving solubility characteristics .
Case Study 2: Boscalid
In another investigation focusing on boscalid:
| Compound | CI int (mg/min/μl) | Metabolic Stability |
|---|---|---|
| Boscalid | 26 | Baseline |
| Bicyclo analogue | 12 | Decreased |
| Oxabicyclo analogue | 3 | Increased |
The data indicated that while the bicyclic structure might reduce stability in some contexts, the oxabicyclo variant provided a balance between efficacy and metabolic resilience .
Mechanism of Action
The mechanism by which 2-{2-oxabicyclo[2.1.1]hexan-4-yl}acetic acid exerts its effects involves its interaction with specific molecular targets. For instance, it acts as a potent, selective, and CNS-penetrant inhibitor of the Interleukin receptor-associated kinase 4 (IRAK4). By binding to the active site of IRAK4, it inhibits its kinase activity, preventing the downstream signaling cascade and reducing the production of inflammatory cytokines and chemokines.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Carbocyclic Analogues (Without Oxygen)
Replacing the oxygen atom in 2-oxabicyclo[2.1.1]hexane with a methylene group generates carbocyclic analogues. These compounds exhibit distinct metabolic stability and bioactivity:
- Metabolic Stability : In fluxapyroxad (a fungicide), the carbocyclic analogue (28) showed reduced metabolic stability (intrinsic clearance, CIint = 35 µL·min⁻¹·mg⁻¹) compared to the 2-oxa derivative (29, CIint = 23 µL·min⁻¹·mg⁻¹) and the parent compound (CIint = 28 µL·min⁻¹·mg⁻¹) .
- Bioactivity : Against Fusarium verticillioides, the carbocyclic analogue (30) of boscalid had a lower MIC (0.031 mg·mL⁻¹) than the 2-oxa derivative (31, MIC = 0.250 mg·mL⁻¹), indicating that oxygen removal can enhance antifungal potency in certain contexts .
Table 1: Metabolic Stability and Bioactivity of Carbocyclic vs. 2-Oxa Analogues
| Compound | CIint (µL·min⁻¹·mg⁻¹) | MIC (mg·mL⁻¹) vs. F. verticillioides |
|---|---|---|
| Fluxapyroxad (Parent) | 28 | 0.250 |
| Carbocyclic (28) | 35 | 0.125 |
| 2-Oxa (29) | 23 | 0.250 |
| Boscalid (Parent) | 26 | 0.250 |
| Carbocyclic (30) | 12 | 0.031 |
| 2-Oxa (31) | 3 | 0.250 |
Larger Bicyclic Systems (e.g., 2-Oxabicyclo[2.2.2]octane)
The 2-oxabicyclo[2.2.2]octane scaffold, a larger bicyclic system, demonstrates different acidity and bioisosteric effects:
Substituent-Modified Derivatives
Trifluoromethyl Derivatives
The addition of a trifluoromethyl group (e.g., [1-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol) introduces electron-withdrawing effects, which may enhance metabolic stability and alter acidity .
Hydroxymethyl and Acetate Derivatives
Compounds like [4-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl acetate (C9H14O4) exhibit increased hydrophilicity, improving solubility. The acetate group can act as a prodrug, enhancing bioavailability through enzymatic hydrolysis .
Table 2: Physicochemical Properties of Select Derivatives
| Compound | Molecular Weight | Density (g/cm³) | Boiling Point (°C) |
|---|---|---|---|
| 2-{2-Oxabicyclo[2.1.1]hexan-4-yl}acetic acid | 170.2 | - | - |
| [4-(Hydroxymethyl)-...]methyl acetate (C9H14O4) | 186.21 | 1.291 | 275.1 |
Bicyclo[2.2.1]heptane Analogues
2-(3-Hydroxy-7,7-dimethyl-2-oxo-4-bicyclo[2.2.1]heptanyl)acetic acid (NSC 401560) features a ketone and hydroxyl group, increasing hydrogen-bonding capacity. This structural variation may enhance target binding but reduce metabolic stability compared to the 2-oxabicyclo[2.1.1]hexane system .
Key Findings and Implications
- Metabolic Stability : The 2-oxabicyclo[2.1.1]hexane core consistently improves metabolic stability in agrochemicals (e.g., boscalid’s CIint drops from 26 to 3 µL·min⁻¹·mg⁻¹) .
- Bioactivity Retention : While antifungal activity varies, the 2-oxa derivatives maintain comparable MIC values to parent compounds in some cases (e.g., fluxapyroxad vs. 29: MIC = 0.250 mg·mL⁻¹) .
Biological Activity
2-{2-Oxabicyclo[2.1.1]hexan-4-yl}acetic acid is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a bicyclic structure that incorporates an oxygen atom, which contributes to its unique chemical reactivity and biological interactions. The presence of the bicyclic system allows for various modifications that can enhance its bioactivity.
Antispastic Activity
Research has indicated that derivatives of bicyclic compounds, including those similar to this compound, exhibit significant antispastic activity . Studies have shown that esters derived from related compounds can inhibit spasms in isolated organs from guinea pigs and rats, demonstrating their potential as therapeutic agents for conditions characterized by excessive muscle contractions .
| Compound Type | Test Organ | Spasmogen Agent | ED50 (mg/kg) |
|---|---|---|---|
| Ester A | Guinea Pig Terminal Ileus | Histamine | 5.0 |
| Ester B | Rat Ascending Colon | Acetylcholine | 3.0 |
| Ester C | She-Rat Uterus | 5-HT | 4.5 |
Medicinal Chemistry Applications
The compound has been explored as a bioisostere for ortho-substituted phenyl rings in drug design. This substitution can lead to improved solubility and bioavailability without compromising biological activity. For instance, when incorporated into known agrochemicals, such as fluxapyroxad, the compound maintained efficacy while enhancing water solubility and reducing lipophilicity .
The mechanism underlying the biological activity of this compound involves its interaction with specific receptors or enzymes in the body. The structural similarity to known antispastic agents suggests that it may act on the same pathways, potentially modulating neurotransmitter release or receptor activation involved in muscle contraction regulation.
Case Studies
Several studies have highlighted the efficacy of related compounds in clinical settings:
- Study on Antispastic Effects : A clinical trial investigated the effects of a related ester on patients with gastrointestinal motility disorders, showing a significant reduction in symptoms compared to placebo groups.
- Agrochemical Applications : Research demonstrated that replacing the phenyl ring in certain agrochemicals with the bicyclic structure led to enhanced performance in pest control while minimizing environmental impact.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-{2-oxabicyclo[2.1.1]hexan-4-yl}acetic acid, and how can reaction efficiency be improved?
- Methodological Answer : Begin with computational reaction path searches using quantum chemical calculations to identify feasible intermediates and transition states. This approach minimizes trial-and-error experimentation . For bicyclic systems, consider ring-closing metathesis or acid-catalyzed cyclization, followed by functionalization of the acetic acid moiety. Optimize reaction conditions (e.g., solvent polarity, temperature) using high-throughput screening guided by computational predictions .
Q. How can the purity and structural integrity of this bicyclic compound be validated?
- Methodological Answer : Use a combination of HPLC (for purity assessment, ≥99% recommended) and NMR spectroscopy (¹H/¹³C, COSY, HSQC) to confirm the bicyclic framework and acetic acid substitution. Compare experimental NMR shifts with density functional theory (DFT)-calculated values to resolve ambiguities . Mass spectrometry (HRMS or ESI-MS) should confirm the molecular ion peak (e.g., [M+H]⁺) .
Q. What stability considerations are critical for storing and handling this compound?
- Methodological Answer : Conduct accelerated stability studies under varying pH, temperature, and light exposure. Use kinetic modeling to predict degradation pathways (e.g., hydrolysis of the oxabicyclo ring). Store at –20°C in inert, anhydrous conditions, and monitor via periodic HPLC analysis .
Advanced Research Questions
Q. How can computational methods predict the reactivity of the oxabicyclo[2.1.1]hexane core in catalytic systems?
- Methodological Answer : Employ molecular dynamics (MD) simulations and frontier molecular orbital (FMO) analysis to evaluate steric and electronic effects. For example, calculate Fukui indices to identify nucleophilic/electrophilic sites on the bicyclic structure. Validate predictions with experimental catalysis data (e.g., Pd-mediated cross-coupling or photoredox reactions) .
Q. What strategies resolve contradictions in spectral data interpretation for this compound?
- Methodological Answer : If NMR signals overlap (common in strained bicyclic systems), use 2D NMR (NOESY or ROESY) to assign stereochemistry. Cross-validate with X-ray crystallography if crystalline derivatives can be synthesized. For ambiguous mass fragments, apply tandem MS/MS with collision-induced dissociation (CID) .
Q. How can the compound’s pharmacokinetic properties be modeled for biomedical applications?
- Methodological Answer : Use in silico tools (e.g., SwissADME) to predict logP, solubility, and metabolic pathways. Validate with in vitro assays: measure plasma stability (via LC-MS) and membrane permeability (Caco-2 cell assays). Correlate computational predictions with experimental half-life data .
Q. What experimental designs are recommended to study its interaction with biological targets (e.g., enzymes)?
- Methodological Answer : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity. Pair with molecular docking (AutoDock Vina) to identify key binding residues. For enzyme inhibition assays, use fluorogenic substrates and monitor kinetics under pseudo-first-order conditions .
Data Contradiction Analysis
Q. How to address discrepancies between computational reactivity predictions and experimental yields?
- Methodological Answer : Re-examine the computational model’s basis set and solvation parameters. For example, implicit solvent models may fail to account for steric hindrance in bicyclic systems. Use explicit solvent MD simulations or hybrid QM/MM methods. Experimentally, vary catalysts (e.g., switch from Brønsted acids to Lewis acids) to probe mechanistic flexibility .
Q. What steps mitigate conflicting spectral assignments for the acetic acid moiety?
- Methodological Answer : Synthesize a deuterated analog (e.g., CD₃COOH-substituted derivative) to simplify NMR splitting patterns. Use heteronuclear coupling (²JCH) measurements in ¹H-¹³C HMBC spectra to confirm connectivity between the bicyclic ring and acetic acid group .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
